Eldacimibe is derived from the synthesis of ezetimibe analogs. It belongs to the class of compounds known as β-lactams, which are characterized by a four-membered cyclic amide structure. The compound is specifically identified as (S)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)-1-phenylazetidin-2-one . Its classification falls under pharmaceuticals aimed at managing dyslipidemia and cardiovascular diseases.
The synthesis of Eldacimibe involves several complex steps that utilize various chemical reactions:
Eldacimibe features a complex molecular structure characterized by:
Eldacimibe undergoes various chemical reactions that are essential for its synthesis and potential modifications:
Eldacimibe functions primarily as an inhibitor of the Niemann-Pick C1-like 1 protein (NPC1L1), which plays a significant role in intestinal cholesterol absorption.
Eldacimibe exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Approximately 120 °C |
Log P (octanol-water partition coefficient) | 3.5 |
pH Range | Stable between pH 4-7 |
Eldacimibe has significant applications in the pharmaceutical industry:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: